1-((3,5-二氯)-2,6-二羟基-4-甲氧基苯基)-1-己酮

描述

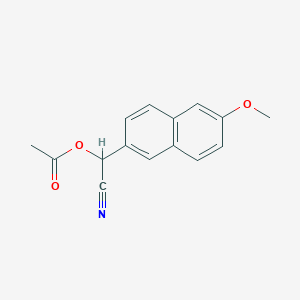

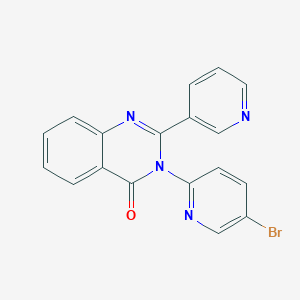

The compound “1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone” is a complex organic molecule. It contains a hexanone group, which is a six-carbon chain with a ketone functional group, and a phenyl group, which is a ring of six carbon atoms, with various substituents including chlorine, hydroxyl, and methoxy groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the dichloro groups could be introduced via a halogenation reaction, the dihydroxy groups via a hydroxylation reaction, and the methoxy group via an etherification reaction .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring, for example, would contribute to the compound’s planarity, while the dichloro, dihydroxy, and methoxy substituents would likely cause deviations from this planarity .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the dichloro groups might make the compound susceptible to nucleophilic substitution reactions, while the ketone group might make it susceptible to nucleophilic addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like hydroxyl and ketone might increase the compound’s solubility in polar solvents .

科学研究应用

抗菌剂

与“1-((3,5-二氯)-2,6-二羟基-4-甲氧基苯基)-1-己酮”类似的化合物已显示出作为抗菌剂的有希望的结果。例如,1-(2-羟基苯基)-5-氧代吡咯烷-3-羧酸及其 3,5-二氯-2-羟基苯基类似物已证明对革兰氏阳性病原体(如金黄色葡萄球菌、粪肠球菌和艰难梭菌)具有结构依赖性抗菌活性。艰难梭菌 .

抗癌剂

这些化合物也因其作为抗癌剂的潜力而被研究。化合物 14 和 24b 与所讨论的化合物相似,对耐万古霉素金黄色葡萄球菌菌株显示出有希望的活性,并且在 HSAEC-1 细胞中具有良好的细胞毒性特征。耐万古霉素金黄色葡萄球菌菌株,并且在 HSAEC-1 细胞中具有良好的细胞毒性特征 。这使它们成为进一步开发的有吸引力的支架。

化学合成

鉴于其复杂的结构,该化合物可能在化学合成中使用。类似的化合物已被用作合成各种有机化合物的中间体 .

环境科学

像 3,5-二氯苯酚这样的化合物,它是“1-((3,5-二氯)-2,6-二羟基-4-甲氧基苯基)-1-己酮”结构的一部分,由于存在于各种工业废物中,因此经常在环境科学中被研究 .

作用机制

未来方向

属性

IUPAC Name |

1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O4/c1-3-4-5-6-7(16)8-11(17)9(14)13(19-2)10(15)12(8)18/h17-18H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDQSRFCCHQIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149474 | |

| Record name | 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111050-72-7 | |

| Record name | 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111050-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111050727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

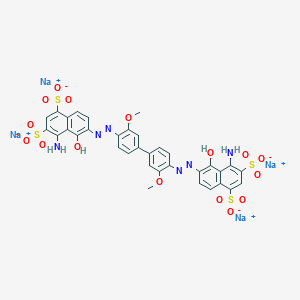

Q1: How does DIF-1 influence cell fate decisions in Dictyostelium discoideum?

A1: While the exact mechanism of action remains unclear, research suggests that DIF-1 promotes stalk cell differentiation in Dictyostelium discoideum, potentially through an indirect pathway. [] It is not a direct inhibitor of the plasma membrane proton pump, unlike other compounds that also favor stalk cell formation like diethylstilbestrol and zearalenone. [] One proposed model suggests that DIF-1 might activate a chloride channel located on intracellular vesicles. [] This activation could lead to vesicle acidification and a subsequent decrease in cytosolic calcium concentration, ultimately influencing the differentiation pathway. []

Q2: What are the structural analogues of DIF-1 and how do they compare in terms of activity?

A2: Two related differentiation-inducing factors have been identified as structural analogues of DIF-1: DIF-2 and DIF-3. [] DIF-2 is the butyl ketone analogue of DIF-1, while DIF-3 represents the monochloro analogue. [] These analogues, along with other synthetic structural variations, have been analyzed using mass spectrometry and bioassays to determine their activity and understand structure-activity relationships. [] Further research is needed to fully elucidate the specific structural features responsible for the differentiation-inducing activity of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazole-1-yl]phenyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B522211.png)

![N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide](/img/structure/B522425.png)

![N~3~-[3-(1h-Indol-6-Yl)benzyl]pyridine-2,3-Diamine](/img/structure/B522426.png)

![2-{[3-(2-Furyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B522427.png)

![4-[8-Methyl-3-[(4-Methylphenyl)amino]imidazo[1,2-A]pyridin-2-Yl]phenol](/img/structure/B522471.png)

![N-[3-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B522857.png)

![7-{(4-Fluorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B522874.png)

![[4-[4-[(2,4-dichlorophenyl)methylamino]pyrido[2,3-d]pyrimidin-2-yl]piperazin-1-yl]-[(2R)-piperidin-2-yl]methanone](/img/structure/B522947.png)

![2-Hydroxy-4-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B523905.png)